306-O12B

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C59H115N3O8S8 |

|---|---|

分子量 |

1251.1 g/mol |

IUPAC名 |

2-(octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate |

InChI |

InChI=1S/C59H115N3O8S8/c1-6-10-14-18-22-26-48-71-75-52-44-67-56(63)32-40-61(41-33-57(64)68-45-53-76-72-49-27-23-19-15-11-7-2)38-30-36-60(5)37-31-39-62(42-34-58(65)69-46-54-77-73-50-28-24-20-16-12-8-3)43-35-59(66)70-47-55-78-74-51-29-25-21-17-13-9-4/h6-55H2,1-5H3 |

InChIキー |

FTXIINBPTFOCHN-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCSSCCOC(=O)CCN(CCCN(C)CCCN(CCC(=O)OCCSSCCCCCCCC)CCC(=O)OCCSSCCCCCCCC)CCC(=O)OCCSSCCCCCCCC |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the 306-O12B Lipidoid for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 306-O12B lipidoid, a key component in the formulation of lipid nanoparticles (LNPs) for the targeted delivery of messenger RNA (mRNA). We will delve into its chemical structure, present key quantitative data from seminal studies, outline detailed experimental protocols, and visualize its synthesis, experimental application, and mechanism of action.

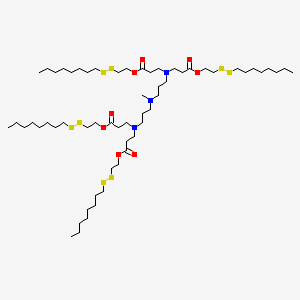

Core Structure and Properties of this compound

The this compound lipidoid is a novel, ionizable cationic lipidoid specifically engineered for the in vivo delivery of nucleic acids.[1][2] Its structure is characterized by a multi-armed amine head group and four branched lipid tails that incorporate bioreducible disulfide bonds. This design confers several advantageous properties for mRNA delivery.

Key Structural Features:

-

Ionizable Amine Head: The core contains multiple tertiary amine groups. At a low pH (such as within an endosome), these amines become protonated and thus positively charged. This pH-dependent charge is crucial for encapsulating negatively charged mRNA during formulation and for facilitating endosomal escape within the target cell.[3] At physiological pH (7.4), the lipidoid is largely neutral, reducing potential toxicity.[3]

-

Bioreducible Disulfide Bonds: Each lipid tail contains a disulfide bond (-S-S-). These bonds are stable in the extracellular environment but are rapidly cleaved in the reducing environment of the cell's cytoplasm (due to glutathione). This bioreducibility is believed to aid in the disassembly of the LNP and the release of the mRNA payload into the cytosol.[4][5]

-

Branched Lipid Tails: The branched, long alkyl chains contribute to the overall hydrophobicity and structural organization of the lipid nanoparticle, influencing its stability and interaction with cell membranes.

Chemical and Physical Data

The fundamental properties of the this compound lipidoid are summarized below.

| Property | Value | Reference |

| Formal Name | tetrakis(2-(octyldisulfaneyl)ethyl) 3,3',3'',3'''-(((methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropionate | [2] |

| Molecular Formula | C₅₉H₁₁₅N₃O₈S₈ | [1][2] |

| Molecular Weight | 1251.08 g/mol | [1] |

| CAS Number | 2566523-06-4 | [1][2] |

| SMILES String | O=C(CCN(CCCN(CCCN(CCC(OCCSSCCCCCCCC)=O)CCC(OCCSSCCCCCCCC)=O)C)CCC(OCCSSCCCCCCCC)=O)OCCSSCCCCCCCC | [1] |

Data Presentation: LNP Formulation and In Vivo Efficacy

The this compound lipidoid has been extensively characterized as a component of LNPs for liver-specific gene editing. The following tables summarize key quantitative data from the pivotal study by Qiu et al. (2021), which utilized this compound LNPs to deliver Cas9 mRNA and a single-guide RNA (sgAngptl3) to knock down the Angptl3 gene in mice.

Optimized LNP Formulation and Physicochemical Properties

| Parameter | Optimal Value / Result | Reference |

| LNP Molar Ratio (this compound:Chol:DOPC:DMG-PEG) | 50 : 38.5 : 10 : 1.5 | [6] |

| Lipid to mRNA Weight Ratio | 7.5 : 1 | [6] |

| Average LNP Diameter (DLS) | 112 nm | [5] |

| mRNA Encapsulation Efficiency | ~96% | [5] |

In Vivo Genome Editing and Biological Outcomes

Data below represents results from mice treated with a single 3.0 mg/kg dose of total RNA (Cas9 mRNA + sgAngptl3) formulated in this compound LNPs, measured 7 days post-administration.

| Outcome Measure | This compound LNP (Median Value) | MC3 LNP (Control, Median Value) | Reference |

| In Vivo Editing Rate (Indels) | 38.5% | 14.6% | |

| Serum ANGPTL3 Protein Reduction | 65.2% | Not specified | [1] |

| Serum Triglyceride (TG) Reduction | ~60% | ~30% | |

| Serum LDL-C Reduction | ~50% | ~20% |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its formulation into LNPs, and key analytical assays for evaluating its efficacy.

Synthesis of this compound Lipidoid (General Protocol)

The synthesis of tail-branched bioreducible lipidoids like this compound is achieved via a solvent-free Michael addition reaction.[5] This involves reacting an amine-containing "head" group with a lipid "tail" group that has been functionalized with an acrylate moiety.

Materials:

-

Amine head group (e.g., 306: a multi-amine structure)

-

Disulfide bond-incorporated acrylate lipid tail (e.g., O12B acrylate)

-

Reaction vessel

-

Magnetic stirrer and heat source

Procedure:

-

Combine the amine head group and the acrylate-functionalized lipid tail in a reaction vessel in the desired molar ratio.

-

Heat the mixture (e.g., to 90°C) under solvent-free conditions with constant stirring.

-

Allow the Michael addition reaction to proceed for a specified time (e.g., 48-72 hours).

-

The resulting product is a library of lipidoids, with the number of tails added depending on the reaction stoichiometry. The this compound product is then isolated.

-

Purification is typically performed using column chromatography to isolate the desired product with four lipid tails.

-

Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR and mass spectrometry.

LNP Formulation via Microfluidics

This protocol describes the formulation of mRNA-loaded LNPs using a microfluidic mixing device, which allows for rapid, reproducible, and scalable production.[7][8]

Materials:

-

This compound, Cholesterol, DOPC, and DMG-PEG 2000

-

100% Ethanol

-

mRNA (e.g., Cas9 mRNA and sgRNA)

-

Aqueous buffer (e.g., 10 mM Citrate buffer, pH 4.0)

-

Dialysis buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Microfluidic mixing device and syringe pumps (e.g., NanoAssemblr)

Procedure:

-

Prepare Lipid Stock Solution: Dissolve this compound, cholesterol, DOPC, and DMG-PEG in 100% ethanol to achieve the desired final concentrations and a molar ratio of 50:38.5:10:1.5.

-

Prepare mRNA Solution: Dilute the mRNA and sgRNA in the aqueous citrate buffer to the required concentration.

-

Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another. Set the syringe pumps to the desired flow rate ratio (typically 3:1 aqueous to organic).

-

Initiate Mixing: Start the pumps to drive the two solutions through the microfluidic mixing chip. The rapid mixing of the ethanol phase with the aqueous phase causes a drop in solvent polarity, leading to the self-assembly of the lipids around the mRNA to form LNPs.

-

Collection and Dialysis: Collect the resulting LNP suspension from the device outlet. To remove the ethanol and raise the pH, dialyze the LNP solution against sterile PBS (pH 7.4) using an appropriate molecular weight cutoff dialysis cassette.

-

Characterization: Measure the LNP size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

T7 Endonuclease I (T7E1) Assay for Genome Editing Detection

The T7E1 assay is used to detect insertions and deletions (indels) at a specific genomic locus resulting from CRISPR/Cas9 activity.[9][10][11]

Materials:

-

Genomic DNA (gDNA) extracted from treated and control tissues/cells

-

PCR primers flanking the target site

-

High-fidelity DNA polymerase and dNTPs

-

T7 Endonuclease I (T7E1) and corresponding reaction buffer

-

Agarose gel and electrophoresis equipment

Procedure:

-

PCR Amplification: Amplify the genomic region flanking the CRISPR target site using ~100-200 ng of gDNA as a template. A typical amplicon size is 400-800 bp.

-

Heteroduplex Formation: Denature the PCR products by heating to 95°C for 5-10 minutes. Then, re-anneal the DNA by slowly cooling the reaction to room temperature (e.g., ramping down at ~0.1-2°C per second). This allows wild-type and mutated DNA strands to re-anneal, forming heteroduplexes with mismatches at the indel sites.

-

T7E1 Digestion: Incubate ~200 ng of the re-annealed PCR product with T7 Endonuclease I in its reaction buffer at 37°C for 15-30 minutes. The T7E1 enzyme will recognize and cleave the DNA at the mismatch sites in the heteroduplexes.

-

Gel Electrophoresis: Analyze the digestion products by running the entire reaction on a 2% agarose gel. The presence of cleaved DNA fragments (smaller than the original PCR product) indicates that indels were present.

-

Quantification: The frequency of indels can be estimated by measuring the band intensities of the cleaved and uncleaved DNA fragments using gel imaging software.

Visualizations: Synthesis, Workflows, and Pathways

The following diagrams, created using the DOT language, illustrate key processes involving the this compound lipidoid.

Logical Workflow for this compound Synthesis

Caption: A logical workflow for the synthesis of this compound via Michael addition.

Experimental Workflow for In Vivo Gene Editing

Caption: Experimental workflow from LNP formulation to in vivo analysis.

Signaling Pathway of this compound LNP for Angptl3 Knockdown

Caption: Mechanism of action for Angptl3 knockdown via this compound LNP delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. idtdna.com [idtdna.com]

- 3. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]

- 4. Development of a Library of Disulfide Bond-Containing Cationic Lipids for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]

- 7. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. genemedi.net [genemedi.net]

- 10. pnabio.com [pnabio.com]

- 11. diagenode.com [diagenode.com]

The Core Mechanism of 306-O12B in Advanced mRNA Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics has revolutionized modern medicine, with applications spanning from infectious disease vaccines to cancer immunotherapy and gene editing. The clinical success of these therapies is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery. At the heart of these LNPs are ionizable cationic lipids, which are critical for encapsulating and protecting the mRNA cargo, facilitating cellular uptake, and enabling its release into the cytoplasm. 306-O12B is a novel, tail-branched bioreducible ionizable lipidoid that has demonstrated exceptional efficacy in liver-specific mRNA delivery, outperforming established standards in preclinical models. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying processes to support researchers and drug development professionals in this field.

The this compound Lipid Nanoparticle: Composition and Physicochemical Characteristics

The efficacy of this compound is realized when it is formulated into a multi-component LNP. The optimized formulation for liver-targeted mRNA delivery has been identified through rigorous experimentation.[1][2]

Optimized LNP Formulation

The optimal molar and weight ratios of the lipid components for this compound LNPs are crucial for their in vivo performance.[1][2] The established formulation is as follows:

| Component | Molar Ratio (%) | Lipid/mRNA Weight Ratio |

| This compound | 50 | 7.5:1 |

| Cholesterol | 38.5 | |

| 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | 10 | |

| 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG) | 1.5 |

Physicochemical Properties

The resulting LNPs exhibit specific physicochemical characteristics that are critical for their stability and biological activity.

| Parameter | Value |

| Average Diameter (Z-average) | ~112 nm |

| mRNA Encapsulation Efficiency | ~96% |

Mechanism of Action: A Step-by-Step Journey of mRNA Delivery

The mechanism of action of this compound-containing LNPs can be delineated into several key stages, from intravenous administration to the release of functional mRNA into the cytoplasm of hepatocytes.

Systemic Circulation and Liver Targeting

Following intravenous administration, the PEGylated lipid (DMG-PEG) on the surface of the LNP provides a hydrophilic shield, which reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time. The neutral surface charge of the LNPs at physiological pH (around 7.4) also helps in avoiding rapid clearance.[3][4]

The liver-specific targeting of this compound LNPs is primarily mediated by the adsorption of Apolipoprotein E (ApoE) from the bloodstream onto the LNP surface.[3][4] This ApoE coating facilitates the recognition and binding of the LNPs to low-density lipoprotein receptors (LDLR), which are highly expressed on the surface of hepatocytes.[3][4]

Caption: LNP journey from circulation to hepatocyte uptake.

Endosomal Escape: The Critical Hurdle

Once internalized into the hepatocyte via endocytosis, the LNP is enclosed within an endosome. The key to successful mRNA delivery lies in the LNP's ability to escape this endosome before it fuses with a lysosome, which would lead to the degradation of the mRNA cargo. This is where the ionizable nature of this compound plays a pivotal role.

The endosomal compartment undergoes a maturation process, during which its internal pH drops from approximately 6.5 to 5.5. The tertiary amine groups in the head of the this compound lipid are designed to have a pKa in this range. As the endosome acidifies, these amines become protonated, leading to a net positive charge on the LNP.

This charge switch triggers a series of events:

-

Electrostatic Interactions: The now positively charged LNP interacts with the negatively charged lipids of the endosomal membrane, such as phosphatidylserine.

-

Membrane Destabilization: This interaction, combined with the conical shape of the ionizable lipids, disrupts the integrity of the endosomal membrane. It is hypothesized that this leads to the formation of non-bilayer lipid structures, such as inverted hexagonal phases, which destabilize the endosomal membrane.

-

mRNA Release: The disruption of the endosomal membrane allows the mRNA to be released into the cytoplasm.

Caption: Endosomal escape mechanism of this compound LNPs.

Intracellular mRNA Release: The Role of Bioreducibility

This compound is a bioreducible lipid, meaning it contains disulfide bonds in its structure.[5][6][7] These bonds are stable in the oxidizing environment of the bloodstream and early endosomes. However, upon release into the cytoplasm, which has a highly reducing environment due to the high concentration of glutathione (GSH), these disulfide bonds are cleaved.[7] This cleavage is thought to alter the structure of the lipid, potentially facilitating the dissociation of the mRNA from the lipid components and enhancing its availability for translation by the ribosomes.

Caption: Bioreducible release of mRNA in the cytoplasm.

In Vivo Efficacy: Quantitative Data

The superior performance of this compound LNPs for liver-specific delivery has been demonstrated in vivo, particularly for CRISPR-Cas9-based genome editing.

Comparison with MC3 LNPs for Angptl3 Gene Editing

In a study targeting the Angptl3 gene in the liver of wild-type C57BL/6 mice, this compound LNPs co-delivering Cas9 mRNA and a single-guide RNA (sgAngptl3) were compared to LNPs formulated with the well-established ionizable lipid, DLin-MC3-DMA (MC3).[1]

| LNP Formulation | Median Gene Editing Rate (%) | Serum ANGPTL3 Protein Reduction (%) |

| This compound LNP | 38.5 | 65.2 |

| MC3 LNP | 14.6 | 25.0 |

These results highlight the significantly higher efficiency of this compound LNPs in mediating functional gene editing in the liver.[1]

Experimental Protocols

The following sections provide an overview of the key experimental protocols for the formulation, characterization, and in vivo evaluation of this compound LNPs.

LNP Formulation via Microfluidics

Objective: To prepare this compound LNPs with encapsulated mRNA.

Materials:

-

This compound, Cholesterol, DOPC, DMG-PEG

-

mRNA in 10 mM citrate buffer (pH 4.0)

-

Ethanol

-

Phosphate-buffered saline (PBS)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Prepare a lipid stock solution in ethanol containing this compound, Cholesterol, DOPC, and DMG-PEG at a molar ratio of 50:38.5:10:1.5.

-

Prepare an aqueous solution of mRNA in 10 mM citrate buffer (pH 4.0).

-

Set up the microfluidic device with the lipid solution in one inlet and the mRNA solution in the other.

-

Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic) to induce rapid mixing and self-assembly of the LNPs.

-

Collect the resulting LNP suspension.

-

Dialyze the LNP suspension against PBS to remove ethanol and raise the pH to 7.4.

-

Sterile-filter the final LNP formulation.

Caption: Workflow for LNP formulation using microfluidics.

In Vivo mRNA Delivery in Mice

Objective: To evaluate the in vivo efficacy of this compound LNPs for liver-specific mRNA delivery.

Materials:

-

This compound LNP formulation with encapsulated reporter mRNA (e.g., Luciferase) or therapeutic mRNA (e.g., Cas9 mRNA and sgRNA).

-

C57BL/6 mice (or other appropriate strain).

-

Sterile syringes and needles.

Procedure:

-

Dilute the LNP formulation to the desired concentration in sterile PBS.

-

Administer the LNP formulation to mice via intravenous (tail vein) injection. The dosage will depend on the specific experiment (e.g., 0.5 mg/kg for luciferase expression studies).

-

At a predetermined time point post-injection (e.g., 6 hours for luciferase expression, or several days for gene editing), euthanize the mice.

-

For luciferase expression, administer luciferin substrate prior to imaging the whole body or excised organs using an in vivo imaging system (IVIS).

-

For gene editing studies, harvest the liver and other organs.

-

Isolate genomic DNA from the liver to quantify gene editing efficiency using techniques like next-generation sequencing (NGS).

-

Collect blood samples to measure serum protein levels (e.g., ANGPTL3) and markers of liver toxicity (e.g., ALT, AST).

Endosomal Escape Assay (Gal8-GFP Recruitment)

Objective: To visualize and quantify the endosomal escape of LNPs.

Materials:

-

HEK293T cells stably expressing Galectin-8-GFP (Gal8-GFP).

-

Fluorescently labeled LNPs.

-

High-content imaging system or confocal microscope.

Procedure:

-

Seed Gal8-GFP expressing cells in a suitable imaging plate (e.g., 96-well plate).

-

Treat the cells with fluorescently labeled LNPs.

-

After a desired incubation period, fix and stain the cells if necessary (e.g., with a nuclear stain).

-

Acquire images using a high-content imaging system or confocal microscope.

-

Analyze the images to identify and quantify the formation of GFP puncta, which indicates the recruitment of Gal8-GFP to damaged endosomes, signifying endosomal escape.

Conclusion

The ionizable lipid this compound represents a significant advancement in the field of mRNA delivery, particularly for liver-targeted applications. Its unique chemical structure, incorporating a protonatable amine head group and bioreducible disulfide bonds, facilitates a multi-stage delivery mechanism that ensures efficient encapsulation, prolonged circulation, specific hepatocyte uptake, effective endosomal escape, and controlled intracellular release of mRNA. The quantitative data from preclinical studies robustly supports its superiority over established lipid nanoparticles. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and harness the potential of this compound and to design the next generation of highly effective mRNA delivery systems.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]

- 4. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a Library of Disulfide Bond-Containing Cationic Lipids for mRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: Physicochemical Properties of 306-O12B

Disclaimer: The compound "306-O12B" does not correspond to a recognized chemical entity in publicly available scientific literature and chemical databases. The following guide is a template demonstrating the requested format and content structure. The data and experimental details provided are hypothetical and for illustrative purposes only. For accurate information, a valid chemical identifier (e.g., IUPAC name, CAS number) is required.

Introduction

This document provides a comprehensive overview of the physicochemical properties of the novel compound this compound. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and application of this molecule. The guide covers key physicochemical parameters, the experimental methodologies used for their determination, and an overview of its putative signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for formulation development.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Method of Determination |

| Molecular Formula | C₂₂H₂₅FN₄O₃ | High-Resolution Mass Spectrometry |

| Molecular Weight | 428.46 g/mol | Calculated from Molecular Formula |

| Melting Point | 178-181 °C | Differential Scanning Calorimetry |

| Aqueous Solubility | 0.15 mg/mL (at 25 °C, pH 7.4) | HPLC-UV |

| LogP (Octanol-Water) | 2.85 | Shake-Flask Method |

| pKa | 8.2 (Basic) | Potentiometric Titration |

| Appearance | White to off-white crystalline solid | Visual Inspection |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are provided below.

High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the exact molecular formula of this compound.

-

Instrumentation: Agilent 6545 Q-TOF LC/MS.

-

Method: A 1 mg/mL solution of this compound was prepared in methanol. The solution was infused directly into the electrospray ionization (ESI) source in positive ion mode. The mass-to-charge ratio (m/z) was measured over a range of 100-1000 Da. The resulting accurate mass measurement was used to determine the elemental composition using the MassHunter software.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point of this compound.

-

Instrumentation: Mettler Toledo DSC 3.

-

Method: Approximately 2-3 mg of this compound was weighed into an aluminum pan and hermetically sealed. The sample was heated from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere. The melting point was determined as the onset temperature of the melting endotherm.

HPLC-UV for Aqueous Solubility

-

Objective: To quantify the aqueous solubility of this compound.

-

Instrumentation: Agilent 1260 Infinity II HPLC with a UV detector.

-

Method: An excess amount of this compound was added to phosphate-buffered saline (PBS, pH 7.4) and shaken at 25 °C for 24 hours. The suspension was then filtered through a 0.22 µm filter. The concentration of the dissolved compound in the filtrate was determined by HPLC-UV at a wavelength of 280 nm, against a standard calibration curve.

Shake-Flask Method for LogP Determination

-

Objective: To determine the octanol-water partition coefficient (LogP).

-

Method: Equal volumes of n-octanol and water were pre-saturated with each other. A known amount of this compound was dissolved in the aqueous phase. The mixture was then added to the octanol phase and shaken vigorously for 2 hours. After separation of the two phases by centrifugation, the concentration of this compound in each phase was determined by HPLC-UV. The LogP was calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potentiometric Titration for pKa Determination

-

Objective: To determine the acid dissociation constant (pKa).

-

Instrumentation: Mettler Toledo T5 Titrator.

-

Method: A 1 mM solution of this compound was prepared in a 50:50 methanol:water mixture. The solution was titrated with 0.1 M HCl and 0.1 M NaOH. The pKa was determined from the titration curve as the pH at which the compound is 50% ionized.

Putative Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow for its in vitro evaluation.

Caption: Proposed Gαq signaling pathway for this compound.

Caption: General experimental workflow for in vitro evaluation.

A Comprehensive Technical Guide to 306-O12B (CAS Number: 2566523-06-4): An Ionizable Cationic Lipidoid for Advanced mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

306-O12B is a novel, ionizable cationic lipidoid that has emerged as a potent vehicle for the in vivo delivery of messenger RNA (mRNA). Its unique structure, featuring a branched tail and bioreducible disulfide bonds, facilitates the formulation of stable lipid nanoparticles (LNPs) that can efficiently encapsulate and transport mRNA to target tissues.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, formulation into LNPs, and its application in liver-specific CRISPR-Cas9 mediated gene editing. The data presented herein is primarily derived from preclinical studies demonstrating its superiority over established delivery systems.

Chemical and Physical Properties

This compound, also known as Triscormin, is characterized by the following properties:

| Property | Value |

| CAS Number | 2566523-06-4[1][2][3][5][6] |

| Formal Name | tetrakis(2-(octyldisulfaneyl)ethyl) 3,3',3'',3'''-(((methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropionate[1] |

| Molecular Formula | C₅₉H₁₁₅N₃O₈S₈[1][2] |

| Molecular Weight | 1251.08 g/mol [1][2][5] |

| Appearance | Colorless to light yellow liquid[2] |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) and Ethanol (10 mg/mL)[1][2] |

| Purity | >95%[3][5][6] |

| Storage | Recommended storage at -20°C for long-term stability (≥ 2 years)[1][2] |

Data Presentation: In Vivo Efficacy of this compound LNPs

The utility of this compound has been demonstrated in vivo for the delivery of Cas9 mRNA and single-guide RNA (sgRNA) to achieve liver-specific genome editing of the Angptl3 gene.[1][7][8][9] Angiopoietin-like 3 (ANGPTL3) is a key regulator of lipid metabolism, and its inhibition is a therapeutic strategy for hyperlipidemia.[7][9]

Table 1: Comparison of this compound LNP and MC-3 LNP for In Vivo Genome Editing of Angptl3

Wild-type C57BL/6 mice were administered a single dose of LNPs co-formulated with Cas9 mRNA and sgAngptl3 at a total RNA dose of 3.0 mg/kg. Data were collected at day seven post-administration.

| Parameter | This compound LNP | MC-3 LNP (Control) |

| Median Angptl3 Gene Editing Rate (Indels %) | 38.5%[2][7][8] | 14.6%[7][8] |

| Serum ANGPTL3 Protein Reduction | 65.2%[2][7][8] | 25%[7][8] |

| Serum LDL-C Reduction | 56.8%[7][8] | 15.7%[7][8] |

| Serum Triglyceride (TG) Reduction | 29.4%[7][8] | 16.3%[7][8] |

Table 2: Long-Term Durability of this compound LNP-Mediated Genome Editing and Knockdown

Mice were administered a single 3.0 mg/kg total RNA dose of this compound LNP and monitored for 100 days.

| Parameter (at Day 100) | Reduction |

| Serum ANGPTL3 Protein | 60%[10] |

| Serum LDL-C | 48.1%[10] |

| Serum Triglycerides (TG) | 28.6%[10] |

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

The this compound LNPs encapsulating Cas9 mRNA and sgRNA were formulated using a rapid mixing method.

-

Materials:

-

This compound (ionizable lipid)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

-

Cas9 mRNA

-

sgAngptl3

-

Ethanol

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

-

Procedure:

-

The lipid components (this compound, Cholesterol, DSPC, and DMG-PEG) are dissolved in ethanol at a molar ratio of 50:38.5:10:1.5.[8][9][11]

-

The Cas9 mRNA and sgAngptl3 are dissolved in a citrate buffer (pH 4.0).

-

The lipid-ethanol solution is rapidly mixed with the mRNA/sgRNA-buffer solution.

-

The resulting mixture is then dialyzed against PBS (pH 7.4) to remove ethanol and non-encapsulated RNA, leading to the formation of LNPs.

-

The final LNP formulation is characterized for size, polydispersity, and encapsulation efficiency. The this compound to total RNA weight ratio is optimized to 7.5:1 for maximum in vivo efficacy.[8]

-

In Vivo Mouse Studies

-

Animal Model: Wild-type C57BL/6 mice.

-

Procedure:

Analysis of Genome Editing

-

Method: Next-Generation Sequencing (NGS) of the target locus in the Angptl3 gene.

-

Procedure:

-

Genomic DNA is extracted from liver tissue.

-

The target region of the Angptl3 gene is amplified by PCR.

-

The PCR products are subjected to deep sequencing to identify and quantify the frequency of insertions and deletions (indels) resulting from CRISPR-Cas9-mediated non-homologous end joining.

-

Quantification of Serum ANGPTL3, LDL-C, and Triglycerides

-

Methods:

-

ANGPTL3: Enzyme-linked immunosorbent assay (ELISA) using a commercial kit.

-

LDL-C and Triglycerides: Colorimetric assay kits.

-

-

Procedure:

-

Serum is isolated from collected blood samples.

-

The respective assays are performed according to the manufacturer's protocols to determine the concentrations of ANGPTL3, LDL-C, and triglycerides.

-

Mandatory Visualization

Signaling Pathway: CRISPR-Cas9 Mediated Knockdown of Angptl3

Caption: CRISPR-Cas9 pathway for Angptl3 gene knockdown.

Experimental Workflow: In Vivo Evaluation of this compound LNPs

Caption: Workflow for in vivo testing of this compound LNPs.

Conclusion

This compound is a highly promising ionizable cationic lipidoid for the development of mRNA-based therapeutics. Its ability to form stable LNPs that efficiently deliver their cargo to the liver and mediate potent, long-lasting gene editing surpasses that of the current industry standard, MC-3. The data strongly support the continued investigation of this compound for clinical applications, particularly in the context of genetic disorders affecting the liver and for the treatment of hyperlipidemia. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and drug developers working in the field of nucleic acid delivery.

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. Quantitation of serum angiopoietin-like proteins 3 and 4 in a Finnish population sample - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Next Generation Sequencing Validating Your CRISPR/Cas9 Edit - CD Genomics [cd-genomics.com]

- 4. Verification of CRISPR Gene Editing Efficiency | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Angiopoietin-like protein 3: development, analytical characterization, and clinical testing of a new ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sg.idtdna.com [sg.idtdna.com]

- 7. pnas.org [pnas.org]

- 8. Lipid nanoparticle-mediated codelivery of Cas9 mRNA and single-guide RNA achieves liver-specific in vivo genome editing of Angptl3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo genome editing of ANGPTL3:a potential therapeutic strategy for coronary atherosclerosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High Throughput Analysis of CRISPR-Cas9 Editing Outcomes in Cell and Animal Models Using CRIS.py - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liver-specific in vivo base editing of Angptl3 via AAV delivery efficiently lowers blood lipid levels in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 306-O12B in Advanced Lipid Nanoparticle Formation for mRNA Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics has revolutionized the landscape of modern medicine. Central to the success of these therapies is the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, credited with enabling the rapid development and deployment of COVID-19 vaccines. The performance of these LNPs is critically dependent on their composition, particularly the choice of the ionizable cationic lipid. This technical guide provides an in-depth exploration of 306-O12B, a novel, biodegradable ionizable lipidoid that has demonstrated exceptional potential for liver-specific mRNA delivery and in vivo gene editing.

This compound: A Biodegradable Ionizable Lipidoid for Liver Targeting

This compound is an ionizable cationic lipidoid that serves as a cornerstone in the formulation of LNPs for mRNA delivery.[1][2] Its unique chemical structure, featuring biodegradable ester bonds, is designed to facilitate efficient encapsulation of mRNA and promote targeted delivery to hepatocytes.[3] At a physiological pH of 7.4, this compound is neutral, but it becomes protonated in the acidic environment of the endosome. This pH-responsive behavior is crucial for the endosomal escape of the mRNA payload.

A key characteristic of LNPs formulated with this compound is their preferential accumulation in the liver.[2][4] This liver tropism is primarily mediated by the adsorption of Apolipoprotein E (ApoE) onto the surface of the LNPs in the bloodstream. The ApoE-coated LNPs are then recognized and taken up by hepatocytes via the low-density lipoprotein receptor (LDLR).[5] This targeted delivery mechanism minimizes off-target effects and enhances the therapeutic efficacy of the encapsulated mRNA.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies involving this compound LNPs, highlighting their optimized formulation parameters and in vivo performance compared to the well-established ionizable lipid, DLin-MC3-DMA (MC3).

Table 1: Optimized Formulation Parameters for this compound LNPs

| Parameter | Optimized Value | Reference |

| Molar Ratio (this compound : Cholesterol : Phospholipid : PEG-lipid) | 50 : 38.5 : 10 : 1.5 | [6] |

| Phospholipid | DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) | [6] |

| PEG-lipid | DMG-PEG | [6] |

| This compound to mRNA Weight Ratio | 7.5 : 1 | [6] |

Table 2: In Vivo Gene Editing Efficacy of this compound LNPs vs. MC3 LNPs for Angptl3 Knockdown

| Parameter | This compound LNP | MC3 LNP | Reference |

| Median Gene Editing Rate | 38.5% | 14.6% | [6] |

| Serum ANGPTL3 Protein Reduction | 65.2% | 25% | [6] |

| Serum LDL-C Reduction | 56.8% | 15.7% | [6] |

| Serum Triglyceride Reduction | 29.4% | 16.3% | [6] |

Experimental Protocols

Preparation of this compound Lipid Nanoparticles (Microfluidics Method)

This protocol is adapted from established methods for LNP formulation using a microfluidic device, incorporating the optimized parameters for this compound LNPs.

Materials:

-

This compound

-

Cholesterol

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol (DMG-PEG)

-

mRNA (e.g., encoding Cas9 and a specific sgRNA)

-

Ethanol (100%, molecular biology grade)

-

Citrate buffer (e.g., 50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Syringe pumps

-

Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

-

Preparation of Lipid Stock Solution:

-

Dissolve this compound, cholesterol, DOPC, and DMG-PEG in 100% ethanol to achieve a molar ratio of 50:38.5:10:1.5.

-

The total lipid concentration in the ethanol solution should be prepared according to the specific requirements of the microfluidic system.

-

-

Preparation of mRNA Solution:

-

Dilute the mRNA transcript in citrate buffer (pH 4.0) to the desired concentration. The final concentration will depend on the target this compound to mRNA weight ratio of 7.5:1.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

-

Set the flow rate ratio of the aqueous phase to the organic phase (e.g., 3:1) and the total flow rate on the syringe pumps.

-

Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs, encapsulating the mRNA.

-

-

Purification:

-

Collect the resulting LNP dispersion.

-

To remove the ethanol and unencapsulated mRNA, dialyze the LNP solution against sterile PBS (pH 7.4) using a dialysis cassette at 4°C with several buffer changes.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage.

-

Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI):

-

Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI of the LNPs. Dilute the LNP sample in PBS before measurement.

2. mRNA Encapsulation Efficiency:

-

Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

-

The encapsulation efficiency is calculated as: ((Fluorescence_after_lysis - Fluorescence_before_lysis) / Fluorescence_after_lysis) * 100%.

Visualizations

Experimental Workflow for this compound LNP Formulation and Characterization

Caption: Workflow for the formulation and characterization of this compound LNPs.

Signaling Pathway for Liver-Specific Uptake of this compound LNPs

Caption: ApoE-mediated uptake of this compound LNPs by hepatocytes.

Mechanism of Endosomal Escape

Caption: Endosomal escape mechanism facilitated by the ionizable lipid this compound.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for LNP-mediated mRNA delivery. Its biodegradable nature and remarkable efficiency in liver-specific targeting make it a compelling candidate for the development of next-generation genetic medicines. The optimized formulation and demonstrated in vivo efficacy, particularly in the context of CRISPR-Cas9 gene editing, underscore the potential of this compound to address a range of hepatic diseases. This technical guide provides a foundational understanding of the role and application of this compound, offering valuable insights for researchers and developers in the field of nucleic acid therapeutics.

References

- 1. pnas.org [pnas.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]

- 5. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ir.lib.uth.gr [ir.lib.uth.gr]

In Vivo Gene Editing with 306-O12B: A Technical Guide to a Novel Lipid Nanoparticle Platform for Liver-Specific CRISPR-Cas9 Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 306-O12B lipid nanoparticle (LNP) system, a novel and highly efficient platform for the in vivo delivery of CRISPR-Cas9 gene-editing components. Developed for liver-specific targeting, the this compound LNP has demonstrated significant potential for therapeutic applications, particularly in the context of metabolic diseases. This document details the core technology, experimental protocols, and key efficacy and safety data from preclinical studies.

Introduction to this compound Lipid Nanoparticle Technology

The this compound is a tail-branched, bioreducible lipidoid that serves as the core component of a sophisticated lipid nanoparticle delivery system.[1] This system is designed to encapsulate and protect messenger RNA (mRNA) and single-guide RNA (sgRNA), the key components of the CRISPR-Cas9 gene-editing machinery, and deliver them specifically to hepatocytes in the liver.[1]

Loss-of-function mutations in the Angiopoietin-like 3 (Angptl3) gene are associated with reduced levels of blood lipids, making it a prime therapeutic target for cardiovascular diseases.[2] The this compound LNP platform has been successfully utilized to deliver Cas9 mRNA and an sgRNA targeting Angptl3 (sgAngptl3) in a single administration, leading to effective gene knockdown and subsequent reduction in blood lipid levels in preclinical models.[1][2]

Mechanism of Action and Delivery Pathway

The this compound LNP system facilitates the targeted delivery of CRISPR-Cas9 components to the liver. The proposed mechanism involves the systemic administration of the LNPs, which then preferentially accumulate in the liver. The exact signaling pathways for hepatocyte uptake are not fully elucidated but are thought to involve apolipoprotein E (ApoE) binding and subsequent receptor-mediated endocytosis. Once inside the cell, the bioreducible nature of the this compound lipidoid likely aids in the endosomal escape and release of the Cas9 mRNA and sgRNA into the cytoplasm. The Cas9 mRNA is then translated into Cas9 protein, which complexes with the sgRNA to form a ribonucleoprotein (RNP). This RNP complex translocates to the nucleus to induce a double-strand break at the target DNA locus, leading to gene disruption through the non-homologous end joining (NHEJ) repair pathway.

Figure 1: Proposed mechanism of this compound LNP-mediated in vivo gene editing.

Quantitative Data Summary

The efficacy of the this compound LNP system for in vivo gene editing of the Angptl3 gene has been rigorously evaluated. The following tables summarize the key quantitative findings from preclinical studies in wild-type C57BL/6 mice.

Table 1: In Vivo Editing Efficiency and Protein Knockdown of Angptl3

| Treatment Group | Total RNA Dose (mg/kg) | Median Editing Rate (%) | Serum ANGPTL3 Reduction (%) |

| This compound LNP | 3.0 | 38.5 | 65.2 |

| MC-3 LNP (Control) | 3.0 | 14.6 | 25.0 |

Data collected at day 7 post-administration.[1]

Table 2: Effect on Serum Lipid Levels

| Treatment Group | Total RNA Dose (mg/kg) | LDL-C Reduction (%) | Triglyceride (TG) Reduction (%) |

| This compound LNP | 3.0 | 56.8 | 29.4 |

| MC-3 LNP (Control) | 3.0 | 15.7 | 16.3 |

Data collected at day 7 post-administration.[1]

Table 3: Durability of Therapeutic Effect (3.0 mg/kg dose)

| Time Point | Serum ANGPTL3 Reduction (%) | LDL-C Reduction (%) | Triglyceride (TG) Reduction (%) |

| Day 100 | 60.0 | 48.1 | 28.6 |

[3]

Table 4: Off-Target Editing Analysis

| Off-Target Site | Editing Frequency (%) |

| Top 9 Predicted Sites | Not Detected |

Analysis performed on liver samples from mice treated with this compound LNP.[2]

Experimental Protocols

This section provides a detailed methodology for the key experiments involving the this compound LNP system.

Preparation of this compound Lipid Nanoparticles

The this compound LNPs are formulated by mixing an ethanol solution of lipids with an aqueous solution of RNA.

Materials:

-

This compound lipidoid

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

-

Cas9 mRNA

-

sgRNA

-

Ethanol

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

Prepare a lipid stock solution in ethanol containing this compound, DOPC, cholesterol, and DMG-PEG at a molar ratio of 50:10:38.5:1.5.[4]

-

Prepare an RNA solution by dissolving Cas9 mRNA and sgRNA in citrate buffer.

-

The lipid solution and RNA solution are mixed using a microfluidic mixing device.

-

The resulting LNPs are dialyzed against PBS to remove ethanol and raise the pH.

-

The final LNP suspension is sterile-filtered and stored at 4°C.

In Vivo Administration and Animal Studies

Animal Model:

-

Wild-type C57BL/6 mice

Procedure:

-

The this compound LNP formulation is diluted in sterile PBS to the desired concentration.

-

A single intravenous (IV) injection is administered to the mice via the tail vein.

-

Blood samples are collected at specified time points for serum analysis.

-

At the end of the study, mice are euthanized, and liver tissue is harvested for genomic DNA extraction and analysis.

Quantification of Gene Editing Efficiency

The efficiency of in vivo gene editing is determined by Next-Generation Sequencing (NGS) of the target locus.

Procedure:

-

Genomic DNA is extracted from liver tissue samples.

-

The target region of the Angptl3 gene is amplified by PCR.

-

The PCR amplicons are subjected to NGS to identify and quantify the frequency of insertions and deletions (indels) resulting from NHEJ.

Analysis of Serum Proteins and Lipids

Procedure:

-

Serum levels of ANGPTL3 protein are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Serum levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG) are measured using commercially available enzymatic kits.

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for evaluating the in vivo efficacy of the this compound LNP system.

Figure 2: Experimental workflow for this compound LNP in vivo gene editing.

Safety and Off-Target Analysis

A critical aspect of any gene-editing therapeutic is its safety profile, particularly the potential for off-target effects. The this compound LNP system has been evaluated for off-target mutations at the top nine predicted off-target sites in the mouse genome. The results showed no detectable off-target editing, suggesting a high degree of specificity for the intended target.[2] Furthermore, studies in mice indicated no signs of systemic toxicity or inflammation.[1]

Conclusion and Future Directions

The this compound lipid nanoparticle platform represents a significant advancement in the field of in vivo gene editing. Its high efficiency in liver-specific delivery of CRISPR-Cas9 components, coupled with a favorable safety profile, makes it a promising candidate for the development of novel therapeutics for a range of genetic and metabolic diseases. The successful knockdown of Angptl3 and the subsequent reduction in blood lipid levels in preclinical models provide a strong proof-of-concept for its clinical potential.

Future research will likely focus on scaling up the manufacturing process for clinical-grade production, conducting further safety and toxicology studies in larger animal models, and exploring the versatility of the this compound platform for delivering other gene-editing modalities and targeting other disease-relevant genes in the liver.

References

- 1. pnas.org [pnas.org]

- 2. Increasing the precision of gene editing in vitro, ex vivo, and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid nanoparticle-mediated codelivery of Cas9 mRNA and single-guide RNA achieves liver-specific in vivo genome editing of Angptl3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipid nanoparticle-mediated codelivery of Cas9 mRNA and single-guide RNA achieves liver-specific in vivo genome editing of Angptl3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ionizable Lipids for RNA Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of Ionizable Lipids

The advent of RNA-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA), has revolutionized medicine, culminating in the rapid development of mRNA vaccines against COVID-19.[1] However, the inherent instability and negative charge of RNA molecules pose significant delivery challenges; they are susceptible to nuclease degradation and cannot readily cross cell membranes.[] Lipid nanoparticles (LNPs) have emerged as the most clinically advanced and effective non-viral vectors for RNA delivery, surmounting these barriers.[3][4][5]

At the heart of these delivery vehicles are ionizable lipids , a class of synthetic cationic lipids that are considered the most critical component for the success of RNA-LNP therapeutics.[][6][7] These lipids possess a unique pH-dependent charge, a feature that is central to their function. They are designed to be positively charged at an acidic pH, which allows for efficient encapsulation of negatively charged RNA during the formulation process.[5][6] At physiological pH (~7.4), they become nearly neutral, which minimizes toxicity and prevents nonspecific interactions with biological components in the bloodstream, enhancing biocompatibility.[6][8] Upon cellular uptake into endosomes, the acidic environment protonates the ionizable lipids again, triggering the release of the RNA payload into the cytoplasm where it can exert its therapeutic effect.[][9] This guide provides a comprehensive overview of the core principles of ionizable lipids, their mechanism of action, structure-activity relationships, and the key experimental protocols used for their characterization.

Mechanism of Action: The Journey from LNP to Cytosol

The efficacy of an LNP formulation is critically dependent on the successful delivery of its RNA cargo into the cytoplasm of a target cell. This multi-step process is orchestrated by the ionizable lipid.

-

Cellular Uptake: LNPs are internalized by cells primarily through endocytosis.[10]

-

Endosomal Maturation and Acidification: Once inside the cell, the LNP-containing vesicle matures from an early endosome (pH ~6.2) to a late endosome and potentially a lysosome (pH ~4.5-5.5).[10][11] This maturation is accompanied by a gradual drop in pH.

-

Protonation and Membrane Fusion: The key event is the protonation of the ionizable lipid's amine headgroup as the endosomal pH drops below its apparent acidity constant (pKa).[11][12] This charge switch from neutral to positive facilitates a crucial interaction between the LNP and the anionic lipids (like phosphatidylserine) present on the inner leaflet of the endosomal membrane.[5][13]

-

Endosomal Escape: This electrostatic interaction disrupts the endosomal membrane's integrity. It is theorized to induce a phase transition from a stable lipid bilayer to a non-bilayer, inverted hexagonal (HII) phase structure.[][5][13] This structural rearrangement leads to membrane fusion and/or the formation of pores, allowing the RNA cargo to escape the endosome and enter the cytoplasm.[5] Despite its importance, endosomal escape is a major bottleneck, with estimates suggesting that only 1-2% of the internalized RNA successfully reaches the cytosol.[6][14]

Structure-Activity Relationship (SAR)

The rational design of novel ionizable lipids is guided by understanding how their chemical structure influences delivery efficacy and safety.[3][4] An ionizable lipid is generally composed of three parts: a polar headgroup, a linker region, and hydrophobic tails.

-

Headgroup: The headgroup contains a protonatable amine (tertiary or multi-amine) that dictates the lipid's pKa. The pKa is a critical parameter, with an optimal range of 6.2-6.5 being identified for efficient in vivo gene silencing in hepatocytes.[13][15] This range ensures the lipid is neutral in blood but becomes charged in the acidic endosome.[16]

-

Linker: The linker connects the headgroup to the tails. Incorporating biodegradable linkages, such as ester bonds, can improve the lipid's safety profile by allowing it to be broken down into non-toxic metabolites after delivery.[9][15]

-

Hydrophobic Tails: The number, length, and degree of saturation of the lipid tails are crucial. They influence the lipid's overall shape and its ability to form the non-bilayer structures required for endosomal escape.[] Unsaturated tails, for example, can enhance membrane fusion.[] The overall shape of the lipid, often described as "cone-shaped" upon protonation, is thought to drive the formation of the fusogenic HII phase.[]

Key LNP Characteristics and Quantitative Data

The performance of an LNP formulation is defined by several critical quality attributes (CQAs). Below are key parameters and representative data for commonly studied ionizable lipids.

| Ionizable Lipid | Apparent pKa | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Primary Application / Finding |

| DLin-MC3-DMA | 6.44[15] | ~80-100[17] | < 0.2[17] | > 90[17] | FDA-approved for siRNA delivery (Onpattro).[1][15] |

| SM-102 | 6.6-6.9[11] | ~85-100[17] | < 0.2[17] | > 90[17] | Used in the Moderna COVID-19 mRNA vaccine.[1][17] |

| ALC-0315 | ~6.0-7.0[16] | ~85-100[17] | < 0.2[17] | > 90[17] | Used in the Pfizer-BioNTech COVID-19 mRNA vaccine.[1][17] |

| C12-200 | Not specified | ~70-85[17] | < 0.2[17] | > 90[17] | Results in a more even biodistribution to liver, spleen, and lymph nodes.[17][18] |

| OF-02 | Not specified | Not specified | Not specified | Not specified | Demonstrated high hepatic mRNA delivery and protein expression.[1][] |

Table 1: Physicochemical properties of LNPs formulated with different ionizable lipids. Data compiled from multiple sources. PDI: Polydispersity Index.[1][][11][15][16][17][18]

Experimental Protocols

Thorough characterization of LNPs is essential to ensure quality, reproducibility, and efficacy.[19] Here are detailed methodologies for key experiments.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for producing LNPs with uniform size distributions.[20][21] The process involves the rapid mixing of a lipid-containing organic phase with an RNA-containing aqueous phase.

Methodology:

-

Solution Preparation:

-

Lipid Phase: Prepare a stock solution of the ionizable lipid, helper phospholipid (e.g., DSPC), cholesterol, and PEG-lipid in 100% ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).[19][22]

-

Aqueous Phase: Dissolve the RNA (mRNA or siRNA) in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0-5.0).[22]

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the RNA-aqueous solution into separate syringes.

-

Pump the two solutions through a microfluidic mixing device (e.g., NanoAssemblr) at a defined total flow rate (TFR) and flow rate ratio (FRR), typically 3:1 (Aqueous:Organic).[17]

-

The rapid mixing causes a change in solvent polarity, leading to the self-assembly of lipids and RNA into LNPs.

-

-

Purification and Concentration:

-

Remove the ethanol and buffer-exchange the LNP solution into a physiological buffer (e.g., PBS, pH 7.4) using tangential flow filtration (TFF) or dialysis.[19]

-

Concentrate the LNP formulation to the desired final concentration.

-

-

Sterilization:

-

Filter the final LNP suspension through a 0.22 µm sterile filter for use in cell culture or in vivo studies.[19]

-

References

- 1. Recent advances in nanoparticulate RNA delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. | Semantic Scholar [semanticscholar.org]

- 5. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ionizable Lipids To Optimize RNA-LNP Delivery [cellandgene.com]

- 8. Novel Less Toxic, Lymphoid Tissue‐Targeted Lipid Nanoparticles Containing a Vitamin B5‐Derived Ionizable Lipid for mRNA Vaccine Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 10. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 11. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy [mdpi.com]

- 13. pnas.org [pnas.org]

- 14. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advances in Lipid Nanoparticles for siRNA Delivery - transfection reagents [transfectionreagents.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap | MDPI [mdpi.com]

- 18. biotechinformers.com [biotechinformers.com]

- 19. benchchem.com [benchchem.com]

- 20. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]

- 21. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. LNP formulation and characterization [bio-protocol.org]

Preliminary Research Analysis: 306-O12B Efficacy in Lipid Nanoparticle-Mediated Gene Editing

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical efficacy of 306-O12B, an ionizable cationic lipidoid integral to the formulation of lipid nanoparticles (LNPs) for targeted gene therapy. The data herein is compiled from published research and is intended for researchers, scientists, and professionals in the field of drug development.

Core Findings

This compound has been identified as a key component in a novel LNP delivery system designed for liver-specific co-delivery of Cas9 mRNA and single-guide RNA (sgRNA).[1] This system has demonstrated high efficiency in mediating CRISPR-Cas9-based genome editing of the Angiopoietin-like 3 (Angptl3) gene in preclinical mouse models.[1][2] The targeted disruption of Angptl3 in hepatocytes leads to a significant reduction in serum levels of ANGPTL3 protein, low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG), highlighting its therapeutic potential for treating lipoprotein metabolism disorders.[3][4]

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from in vivo studies comparing the efficacy of this compound LNPs with a control, MC-3 LNPs, at a total RNA dose of 3.0 mg/kg administered to C57BL/6 mice.

Table 1: Gene Editing Efficiency and Serum Protein Reduction at Day 7 Post-Administration [2][5]

| Treatment Group | Median Gene Editing Rate (Indels) in Liver | Serum ANGPTL3 Protein Reduction |

| This compound LNP | 38.5% | 65.2% |

| MC-3 LNP | 14.6% | 25.0% |

Table 2: Impact on Serum Lipid Levels at Day 7 Post-Administration [5]

| Treatment Group | Serum LDL-C Reduction | Serum Triglyceride (TG) Reduction |

| This compound LNP | 56.8% | 29.4% |

| MC-3 LNP | 15.7% | 16.3% |

Table 3: Long-Term Efficacy of a Single 3.0 mg/kg Dose of this compound LNP at Day 100 Post-Administration [6]

| Parameter | Reduction |

| Serum ANGPTL3 Protein | 60.0% |

| Serum LDL-C | 48.1% |

| Serum Triglycerides (TG) | 28.6% |

Experimental Protocols

Lipid Nanoparticle Formulation

The this compound LNPs were formulated with an optimized composition of the ionizable lipidoid this compound, cholesterol, the phospholipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000).[6] The molar ratio of these components was established at 50:38.5:10:1.5, respectively.[6][7] For the encapsulation of nucleic acids, a weight ratio of 7.5:1 (this compound to total RNA) was found to be optimal.[8] The LNPs were prepared to encapsulate both Cas9 mRNA and a sgRNA targeting the Angptl3 gene.[1]

In Vivo Administration and Animal Models

Female C57BL/6 mice were utilized for the in vivo efficacy studies.[6] The LNP formulations were administered systemically via a single intravenous injection.[3] Dosages were based on the total RNA content, with studies conducted at 1.0, 2.0, and 3.0 mg/kg.[6]

Efficacy Assessment

-

Gene Editing Analysis: The percentage of insertions and deletions (indels) at the Angptl3 target site in liver samples was quantified using Next-Generation Sequencing (NGS).[5]

-

Serum Analysis: Blood samples were collected from the mice to measure the serum levels of ANGPTL3 protein, LDL-C, and triglycerides.[5]

-

Biodistribution: The liver-specific delivery of the LNP-encapsulated mRNA was confirmed through in vivo imaging of luciferase reporter gene expression.[1]

Visualized Workflows and Pathways

Experimental Workflow

The following diagram outlines the key steps in the preclinical evaluation of this compound LNP efficacy.

Caption: Experimental workflow for this compound LNP efficacy testing.

Mechanism of Action: Liver-Specific Gene Editing

This diagram illustrates the proposed mechanism of action for the this compound LNP-mediated gene editing in hepatocytes.

Caption: MoA for this compound LNP-mediated Angptl3 gene editing.

References

- 1. pnas.org [pnas.org]

- 2. Lipid nanoparticle-mediated codelivery of Cas9 mRNA and single-guide RNA achieves liver-specific in vivo genome editing of Angptl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Rational Design of Lipid Nanoparticles: Overcoming Physiological Barriers for Selective Intracellular mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: 306-O12B LNP Formulation for mRNA Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The ionizable cationic lipidoid 306-O12B has emerged as a potent component for the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA), particularly for liver-specific applications.[1][2] LNPs serve as a crucial delivery vehicle, protecting the mRNA cargo from degradation and facilitating its uptake and release into target cells.[3][4] This document provides a comprehensive protocol for the formulation of this compound LNPs encapsulating mRNA, their subsequent characterization, and methods for in vitro and in vivo evaluation. The optimized formulation of this compound LNPs has been shown to achieve high in vivo efficacy.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the formulation of this compound LNPs.

Table 1: Lipid Formulation Composition

| Component | Molar Ratio (%) | Notes |

| This compound | 50 | Ionizable cationic lipidoid. |

| Cholesterol | 38.5 | Helper lipid for stability.[5] |

| DSPC | 10 | Helper lipid.[1][5] Note: DOPC has also been used in some optimizations.[1] |

| DMG-PEG | 1.5 | PEGylated lipid to control particle size and stability.[1][5] |

Table 2: Formulation and Characterization Parameters

| Parameter | Value/Range | Method |

| This compound to mRNA Weight Ratio | 7.5:1 | Gravimetric |

| N:P Ratio | ~3-6 | Calculated |

| Aqueous Buffer | 25-50 mM Citrate or Acetate Buffer, pH 4.0 | pH Meter |

| Organic Solvent | Absolute Ethanol (RNase-free) | - |

| Microfluidic Flow Rate Ratio (Aqueous:Organic) | 3:1 | Microfluidic Pump Setting |

| Total Flow Rate | 12-20 mL/min | Microfluidic Pump Setting |

| Dialysis Buffer | PBS, pH 7.4 | pH Meter |

| Target Particle Size | 80-150 nm | Dynamic Light Scattering (DLS) |

| Target Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Target Encapsulation Efficiency | > 90% | RiboGreen Assay |

Experimental Protocols

2.1. Preparation of Lipid Stock Solutions

This protocol describes the preparation of individual lipid stock solutions in ethanol.

-

Materials:

-

This compound

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

1,2-dimyristoyl-rac-glycero-3-methoxy-polyethylene glycol-2000 (DMG-PEG)

-

Absolute Ethanol (200 proof, RNase-free)

-

Sterile, RNase-free glass vials

-

-

Procedure:

-

Bring all lipids to room temperature.

-

Prepare individual stock solutions of each lipid in absolute ethanol at a concentration of 10-20 mg/mL. Vortex or heat gently (up to 65°C) if necessary to fully dissolve the lipids.[3]

-

Store the lipid stock solutions at -20°C.

-

2.2. Preparation of Lipid Mixture (Organic Phase)

This protocol details the combination of lipid stock solutions to achieve the desired molar ratio.

-

Procedure:

-

In a sterile glass vial, combine the lipid stock solutions according to the molar ratios specified in Table 1 (50% this compound, 38.5% Cholesterol, 10% DSPC, 1.5% DMG-PEG).

-

Add absolute ethanol to achieve a final total lipid concentration that will be compatible with the desired this compound:mRNA weight ratio after mixing with the aqueous phase.

-

Vortex the lipid mixture to ensure homogeneity.

-

2.3. Preparation of mRNA Solution (Aqueous Phase)

-

Materials:

-

mRNA transcript

-

Citrate buffer (25 mM, pH 4.0, RNase-free)

-

Nuclease-free water

-

-

Procedure:

-

Thaw the mRNA stock solution on ice.

-

Dilute the mRNA in 25 mM citrate buffer (pH 4.0) to the desired concentration. The final concentration should be calculated to achieve a this compound to mRNA weight ratio of 7.5:1 upon mixing with the lipid phase.

-

2.4. LNP Formulation via Microfluidic Mixing

This protocol uses a microfluidic device for the controlled self-assembly of LNPs.

-

Materials:

-

Microfluidic mixing device (e.g., NanoAssemblr) and cartridge

-

Syringes (e.g., 1 mL or 3 mL, Luer-lock)

-

Prepared lipid mixture (Organic Phase)

-

Prepared mRNA solution (Aqueous Phase)

-

-

Procedure:

-

Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

-

Set the flow rate ratio on the microfluidic device to 3:1 (aqueous:organic).[1]

-

Set the total flow rate to a range of 12-20 mL/min.

-

Initiate the mixing process according to the instrument's instructions. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

-

Collect the resulting LNP suspension.

-

2.5. Dialysis and Sterile Filtration

-

Materials:

-

Dialysis cassette (e.g., 10-14 kDa MWCO)

-

Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

-

Sterile syringe filter (0.22 µm)

-

-

Procedure:

-

Transfer the LNP suspension to a pre-hydrated dialysis cassette.

-

Dialyze against sterile PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH.

-

Aseptically collect the dialyzed LNP formulation.

-

Filter the LNP suspension through a 0.22 µm sterile syringe filter.

-

Store the final LNP formulation at 4°C.

-

2.6. LNP Characterization

2.6.1. Particle Size and Polydispersity Index (PDI) Measurement

-

Method: Dynamic Light Scattering (DLS)

-

Procedure:

-

Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

-

Measure the particle size (Z-average) and PDI using a DLS instrument (e.g., Malvern Zetasizer).

-

Acceptable values are typically a Z-average diameter between 80-150 nm and a PDI below 0.2.

-

2.6.2. Zeta Potential Measurement

-

Method: Electrophoretic Light Scattering (ELS)

-

Procedure:

-

Dilute a small aliquot of the LNP suspension in nuclease-free water or a low-ionic-strength buffer.

-

Measure the zeta potential using an appropriate instrument. The zeta potential should be near-neutral at physiological pH.

-

2.6.3. mRNA Encapsulation Efficiency

-

Method: Quant-iT RiboGreen Assay

-

Procedure:

-

Prepare a standard curve of the free mRNA in TE buffer.

-

Prepare two sets of LNP samples diluted in TE buffer. To one set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA.

-

Add the RiboGreen reagent to the standards and samples.

-

Measure the fluorescence (excitation ~480 nm, emission ~520 nm).

-

Calculate the encapsulation efficiency using the following formula: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

-

2.7. In Vitro Transfection

-

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Complete cell culture medium

-

Multi-well cell culture plates

-

This compound LNP-mRNA formulation

-

-

Procedure:

-

Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.

-

Dilute the LNP-mRNA formulation in complete cell culture medium to the desired final concentration.

-

Remove the old medium from the cells and add the LNP-containing medium.

-

Incubate for 24-48 hours.

-

Assess protein expression using an appropriate method (e.g., luciferase assay for luciferase mRNA, fluorescence microscopy for GFP mRNA).

-

2.8. In Vivo Evaluation in Mice

-

Materials:

-

C57BL/6 mice

-

This compound LNP-mRNA formulation

-

Sterile saline or PBS for dilution

-

-

Procedure:

-

Dilute the LNP-mRNA formulation in sterile saline or PBS to the desired dose (e.g., 0.5 - 3.0 mg/kg total RNA).[1]

-

Administer the formulation to mice via intravenous (tail vein) injection.

-

At a predetermined time point (e.g., 6 hours post-injection), assess protein expression.[1]

-

For luciferase mRNA, this can be done by injecting a luciferin substrate and performing whole-body bioluminescence imaging.[1]

-

The primary site of expression is expected to be the liver.[1][2]

-

Visualizations

Caption: Workflow for this compound LNP-mRNA Formulation.

Caption: Characterization and Evaluation of this compound LNPs.

References

- 1. benchchem.com [benchchem.com]

- 2. Transient yet Robust Expression of Proteins in the Mouse Liver via Intravenous Injection of Lipid Nanoparticle-encapsulated Nucleoside-modified mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transient yet Robust Expression of Proteins in the Mouse Liver via Intravenous Injection of Lipid Nanoparticle-encapsulated Nucleoside-modified mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 5. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CRISPR Delivery using 306-O12B Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The clustered regularly interspaced short palindromic repeats (CRISPR)-Cas9 system has emerged as a revolutionary tool for genome editing, offering unprecedented potential for therapeutic applications. However, the safe and efficient in vivo delivery of CRISPR components remains a significant hurdle. Lipid nanoparticles (LNPs) have gained prominence as a non-viral vector for nucleic acid delivery, owing to their low immunogenicity and versatility. This document provides detailed application notes and protocols for the use of the novel ionizable cationic lipidoid, 306-O12B, in formulating LNPs for the effective delivery of Cas9 mRNA and single-guide RNA (sgRNA) for in vivo genome editing, with a primary focus on liver-targeted applications.

The this compound lipidoid is a tail-branched, bioreducible lipid that has demonstrated superior efficacy in mediating liver-specific in vivo genome editing compared to the gold-standard MC-3 LNP.[1][2][3] Formulations incorporating this compound have been shown to achieve significant gene knockdown with a favorable safety profile, making it a promising vehicle for CRISPR-based therapeutics.[2][4]

Principle of this compound LNP-Mediated CRISPR Delivery

Lipid nanoparticles formulated with the ionizable cationic lipid this compound encapsulate and protect the negatively charged Cas9 mRNA and sgRNA cargo.[5] The LNP formulation also includes helper lipids such as cholesterol, a phospholipid (like DSPC or DOPC), and a PEGylated lipid to ensure stability, proper formulation, and controlled particle size.[6][7]

Upon intravenous administration, these LNPs circulate and are primarily taken up by hepatocytes in the liver through endocytosis.[5][8] The acidic environment of the endosome protonates the ionizable amine of this compound, leading to a net positive charge. This charge facilitates the disruption of the endosomal membrane and the release of the Cas9 mRNA and sgRNA into the cytoplasm.[5][9] The Cas9 mRNA is then translated into the Cas9 protein, which complexes with the sgRNA to form a ribonucleoprotein (RNP). This RNP complex translocates to the nucleus to perform targeted gene editing.[5]

Quantitative Data Summary